
Application Note: ABC34 Antibody for the
Specific Detection of Phosphorylated JJH260

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ABC34

Cat. No.: B10775717 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
JJH260 is a receptor tyrosine kinase (RTK) that plays a critical role in the "Cellular Proliferation

Pathway." Ligand binding, in this case by Growth Factor X (GFX), induces dimerization and

autophosphorylation of JJH260 at the Tyr-589 residue.[1][2][3][4] This phosphorylation event is

a pivotal activation step, initiating a downstream signaling cascade that ultimately leads to cell

proliferation.[1][5] Dysregulation of the JJH260 pathway is implicated in various proliferative

disorders. The ABC34 monoclonal antibody is a highly specific reagent designed to detect the

phosphorylated form of JJH260 at Tyr-589 (p-JJH260), making it an invaluable tool for studying

the activation state of the JJH260 signaling pathway. This application note provides detailed

protocols and performance data for the use of ABC34 in Western Blotting, ELISA,

Immunoprecipitation, Flow Cytometry, and Immunofluorescence.

Specificity of ABC34
The specificity of the ABC34 antibody for p-JJH260 (Tyr-589) has been rigorously validated

using multiple assays. Key validation strategies include:

Treatment with Growth Factor X (GFX): Increased signal is observed in cells stimulated with

GFX, which is known to induce JJH260 phosphorylation.
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Phosphatase Treatment: The signal is diminished or eliminated when cell lysates are treated

with a phosphatase, confirming that ABC34 recognizes a phospho-epitope.

Knockout (KO) Cell Lines: The absence of a signal in JJH260 knockout cell lines confirms

the antibody's specificity for JJH260.[6][7]

Peptide Competition Assays: The binding of ABC34 is specifically blocked by a peptide

containing the phosphorylated Tyr-589 epitope, but not by the non-phosphorylated

counterpart.

Data Presentation
Table 1: Western Blot Analysis of ABC34 Specificity

Cell Lysate Treatment
ABC34 (p-JJH260)
Signal Intensity
(Relative Units)

Total JJH260
Signal Intensity
(Relative Units)

Wild-Type Untreated 1.2 95.7

Wild-Type
GFX (100 ng/mL, 15

min)
89.5 96.1

Wild-Type GFX + Phosphatase 3.5 94.8

JJH260 KO
GFX (100 ng/mL, 15

min)
0.8 0.5

Table 2: ELISA Quantification of p-JJH260
Sample Treatment

p-JJH260 Concentration
(pg/mL)

Untreated Cells None 5.2

GFX-Treated Cells GFX (100 ng/mL) 258.9

GFX + Inhibitor GFX + JJH260 Inhibitor 15.7
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Table 3: Flow Cytometry Analysis of p-JJH260 Positive
Cells

Cell Population Treatment % p-JJH260 Positive Cells

Serum-Starved None 2.1%

GFX Stimulated GFX (100 ng/mL) 78.5%
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Caption: JJH260 Signaling Pathway.
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Caption: Western Blot Experimental Workflow.
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Experimental Protocols
Western Blotting
This protocol is for the detection of p-JJH260 in whole-cell lysates.

A. Reagents

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium

deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.

Wash Buffer (TBST): Tris-buffered saline with 0.1% Tween-20.

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.[8]

Primary Antibody: ABC34, diluted 1:1000 in blocking buffer.

Secondary Antibody: HRP-conjugated anti-mouse IgG, diluted according to the

manufacturer's instructions.

B. Protocol

Sample Preparation:

Culture cells to the desired confluency and treat as required (e.g., stimulate with GFX).

Wash cells with ice-cold PBS and lyse with Lysis Buffer on ice.[9]

Centrifuge to pellet cell debris and collect the supernatant.

Determine protein concentration using a standard assay (e.g., BCA).

Gel Electrophoresis and Transfer:

Denature 20-30 µg of protein lysate by boiling in SDS-PAGE sample buffer.[8]

Separate proteins on an SDS-PAGE gel.

Transfer proteins to a PVDF membrane.[8]
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Immunodetection:

Block the membrane with Blocking Buffer for 1 hour at room temperature.[8]

Incubate the membrane with diluted ABC34 antibody overnight at 4°C with gentle

agitation.[8]

Wash the membrane three times for 10 minutes each with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Enzyme-Linked Immunosorbent Assay (ELISA)
This sandwich ELISA protocol is for the quantitative measurement of p-JJH260.[10]

A. Reagents

Coating Antibody: Total JJH260 antibody.

Detection Antibody: Biotinylated ABC34 antibody.

Standard: Recombinant p-JJH260 protein.

Assay Diluent: PBS with 1% BSA.

Wash Buffer: PBS with 0.05% Tween-20.

Substrate: TMB (3,3',5,5'-tetramethylbenzidine).

Stop Solution: 2N H2SO4.

B. Protocol

Coat a 96-well plate with the coating antibody overnight at 4°C.
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Wash the plate and block with Assay Diluent for 1 hour.

Add standards and cell lysates to the wells and incubate for 2 hours at room temperature.

[10]

Wash the plate and add the biotinylated ABC34 detection antibody for 1 hour.[10]

Wash the plate and add streptavidin-HRP conjugate for 30 minutes.

Wash the plate and add TMB substrate.

Stop the reaction with Stop Solution and read the absorbance at 450 nm.

Immunoprecipitation
This protocol is for the enrichment of p-JJH260 from cell lysates.

A. Reagents

IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, supplemented with

protease and phosphatase inhibitors.

Wash Buffer: IP Lysis Buffer.

Antibody: ABC34 antibody.

Beads: Protein A/G magnetic beads.

B. Protocol

Prepare cell lysates as described in the Western Blotting protocol using IP Lysis Buffer.

Pre-clear the lysate by incubating with Protein A/G beads for 30 minutes at 4°C.

Incubate the pre-cleared lysate with the ABC34 antibody for 2 hours to overnight at 4°C with

gentle rotation.

Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
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Wash the beads three times with IP Wash Buffer.

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

Analyze the eluate by Western Blotting with an antibody against total JJH260 or another

protein of interest.

Flow Cytometry
This protocol is for the intracellular detection of p-JJH260.

A. Reagents

Fixation Buffer: 4% paraformaldehyde in PBS.

Permeabilization Buffer: Ice-cold 90% methanol.

Staining Buffer: PBS with 2% FBS.

Antibody: Fluorochrome-conjugated ABC34 antibody.

B. Protocol

Stimulate cells as required and harvest.

Fix the cells with Fixation Buffer for 10 minutes at room temperature.[11]

Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.[12]

Wash the cells with Staining Buffer.

Incubate the cells with the fluorochrome-conjugated ABC34 antibody for 1 hour at room

temperature, protected from light.[11]

Wash the cells with Staining Buffer.

Resuspend the cells in Staining Buffer and analyze on a flow cytometer.[11]

Immunofluorescence
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This protocol is for the visualization of p-JJH260 localization within cells.

A. Reagents

Fixation Buffer: 4% paraformaldehyde in PBS.

Permeabilization Buffer: 0.2% Triton X-100 in PBS.

Blocking Buffer: 5% normal goat serum in PBS.

Primary Antibody: ABC34 antibody.

Secondary Antibody: Fluorochrome-conjugated anti-mouse IgG.

Mounting Medium: with DAPI.

B. Protocol

Grow cells on coverslips and treat as desired.

Fix the cells with Fixation Buffer for 15 minutes at room temperature.[13][14]

Permeabilize the cells with Permeabilization Buffer for 10 minutes.[13]

Block with Blocking Buffer for 1 hour at room temperature.[13]

Incubate with ABC34 primary antibody overnight at 4°C.[13]

Wash with PBS.

Incubate with fluorochrome-conjugated secondary antibody for 1 hour at room temperature,

protected from light.[15]

Wash with PBS.

Mount the coverslips onto microscope slides using mounting medium with DAPI.

Visualize using a fluorescence microscope.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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